Ethyl 5-bromoisoquinoline-3-carboxylate
Description
Contextual Background of Isoquinoline (B145761) Derivatives in Chemical Research
The isoquinoline ring system, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in both natural products and synthetic chemistry. chemicalbook.com This structural motif is present in a vast number of alkaloids, including well-known examples like papaverine (B1678415) and morphine, which are derived from the opium poppy. thieme-connect.de The prevalence of the isoquinoline nucleus in biologically active molecules has made its derivatives a subject of intense research. acs.org
Isoquinoline derivatives exhibit a wide spectrum of pharmacological activities, including potential as antimicrobial, antitumor, and antimalarial agents. acs.orgmdpi.com This has cemented their role as "privileged structures" in medicinal chemistry, acting as versatile templates for drug discovery. Beyond pharmaceuticals, these compounds are utilized in material science and as chiral ligands in asymmetric synthesis, highlighting their broad utility. acs.org The diverse applications of isoquinolines have driven the continuous development of novel and efficient synthetic methodologies to access structurally varied derivatives. chemicalbook.comacs.org
Significance of Halogenated Isoquinoline Systems in Organic Synthesis
The introduction of a halogen atom, such as bromine, onto the isoquinoline framework dramatically enhances its synthetic value. Halogenated isoquinolines are key intermediates, serving as versatile building blocks for the construction of more complex molecular architectures. The carbon-halogen bond provides a reactive "handle" for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Pharmacologically active compounds are frequently synthesized using precursors like 5-bromoisoquinoline (B27571). orgsyn.org The bromine atom can readily participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and amination reactions, allowing for the straightforward formation of new carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.com This capability enables chemists to strategically modify the isoquinoline core, attaching various aryl, alkyl, or functional groups to develop libraries of compounds for screening in drug discovery and materials science. The synthesis of 5-bromoisoquinoline itself from isoquinoline is a well-established and scalable process. orgsyn.org
Rationale for Research on Ethyl 5-bromoisoquinoline-3-carboxylate
The specific structure of this compound combines three key features that make it a compound of significant research interest. First, the isoquinoline core is a well-established pharmacophore with a history of biological relevance. mdpi.com Second, the ethyl carboxylate group at the 3-position is a feature found in other heterocyclic compounds with investigated biological activities, such as potential NMDA receptor antagonism in related tetrahydroisoquinoline systems. researchgate.net
Third, and most critically, the bromine atom at the 5-position provides a strategic point for synthetic diversification. This allows the molecule to function as an adaptable scaffold. Researchers can utilize the C-Br bond to introduce a wide array of substituents via cross-coupling reactions, creating novel derivatives. orgsyn.org Therefore, this compound is a valuable intermediate, designed not necessarily as an end-product, but as a versatile starting material for building more elaborate molecules with tailored chemical and biological properties.
Detailed Research Findings
While specific, in-depth research articles focusing exclusively on this compound are not prevalent in the surveyed literature, its chemical properties and a viable synthetic strategy can be established from foundational chemical principles and established methods for related compounds.
Chemical Properties
The basic chemical properties of this compound can be determined from its structure.
| Property | Data |
| CAS Number | 1823577-57-6 chemsrc.com |
| Molecular Formula | C₁₂H₁₀BrNO₂ |
| Molecular Weight | 280.12 g/mol |
| Appearance | Not specified in literature |
| Melting Point | Not specified in literature |
| Boiling Point | Not specified in literature |
Synthesis of this compound
Bromination of the Isoquinoline Core: The synthesis would begin with the electrophilic bromination of isoquinoline to produce the key intermediate, 5-bromoisoquinoline. A robust and scalable method for this transformation involves treating isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at controlled low temperatures (e.g., -25°C to -18°C). orgsyn.org This procedure selectively yields 5-bromoisoquinoline in good purity. orgsyn.org
of the Ethyl Carboxylate Group: Following the formation of 5-bromoisoquinoline, the subsequent challenge is the introduction of the ethyl carboxylate moiety at the C-3 position. General methods for the synthesis of substituted ethyl isoquinoline-3-carboxylates have been developed. yu.edu.jo One plausible approach could involve a multi-step sequence starting from the 5-bromo-substituted precursor, potentially utilizing palladium-catalyzed cross-coupling reactions or other annulation strategies to build the final heterocyclic system with the desired ester functionality. yu.edu.jo The development of flexible syntheses for isoquinoline-3-carboxylates is an active area of research, often employing transition-metal catalysis to achieve high yields and regioselectivity. yu.edu.jo
Structure
3D Structure
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 5-bromoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-7H,2H2,1H3 |
InChI Key |
AHJYCHQPFPHSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC=C(C2=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Bromoisoquinoline 3 Carboxylate
Direct Synthetic Routes to Ethyl 5-bromoisoquinoline-3-carboxylate
Direct synthetic routes involve the introduction of the bromine atom onto a pre-existing ethyl isoquinoline-3-carboxylate scaffold. These methods are often favored for their step-economy, provided that the desired regioselectivity can be achieved.
Electrophilic aromatic substitution is a fundamental strategy for the halogenation of aromatic systems, including the isoquinoline (B145761) nucleus. The bromination of isoquinoline itself is known to be highly regioselective, yielding the 5-bromo derivative under specific conditions. researchgate.net This selectivity is attributed to the electronic properties of the bicyclic system.
A common and effective method for the direct synthesis of 5-bromoisoquinoline (B27571) involves the reaction of isoquinoline with a brominating agent in the presence of a strong acid catalyst. google.com For instance, N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) has been successfully employed for this transformation. google.comorgsyn.org The reaction is typically conducted at low temperatures, such as -20°C to -15°C, to control the reaction rate and minimize side products. google.com The strong acid protonates the isoquinoline nitrogen, deactivating the pyridine (B92270) ring towards electrophilic attack and directing the incoming electrophile (bromine) to the 5-position of the electron-rich benzene (B151609) ring. researchgate.net While these methods are well-documented for isoquinoline, their direct application to Ethyl isoquinoline-3-carboxylate would follow similar principles, with the ester group at the 3-position further influencing the electronic distribution and reactivity of the ring system.
Table 1: Conditions for Electrophilic Bromination of Isoquinoline
| Reagent | Catalyst/Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | -25°C to -18°C | 5-Bromoisoquinoline | 47-49% | orgsyn.org |
| Bromine (Br₂) | Aluminum Chloride (AlCl₃) | 75°C (melt) | 5-Bromoisoquinoline | 43-46% | google.com |
Achieving high regioselectivity is paramount in the synthesis of specifically substituted isoquinolines like the 5-bromo isomer. The inherent electronic nature of the isoquinoline ring system preferentially directs electrophilic attack to the C5 and C8 positions. The use of strong acids like concentrated H₂SO₄ enhances this selectivity for the 5-position. researchgate.netgoogle.com
Beyond classical electrophilic substitution, modern organic synthesis offers alternative regioselective functionalization strategies. For the related quinoline (B57606) system, directed magnesiation using reagents like TMPMgCl·LiCl has been shown to enable precise functionalization at various positions, including those adjacent to existing functional groups. acs.org Such directed metalation approaches could potentially be adapted for the isoquinoline core, allowing for a highly controlled introduction of a bromine atom at the 5-position by quenching a C5-magnesiated or C5-lithiated intermediate with an electrophilic bromine source. This approach offers an alternative to electrophilic bromination, particularly when the substrate is sensitive to the harsh, strongly acidic conditions of the latter.
Precursor-Based Synthesis of this compound
This approach involves constructing the isoquinoline ring system from precursors that already contain the necessary substituents or functional groups that can be easily converted to them. This strategy can offer greater control over the final substitution pattern.
Several classical and modern cyclization reactions can be employed to construct the isoquinoline skeleton. Traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions are powerful tools for this purpose. acs.orgnumberanalytics.com In the context of synthesizing a 5-bromo derivative, these reactions would start from a suitably substituted β-phenylethylamine precursor. For a Bischler-Napieralski synthesis, a 2-bromo-phenylethylamine derivative would undergo acylation followed by acid-catalyzed cyclodehydration to form a dihydroisoquinoline, which is subsequently oxidized to the aromatic isoquinoline. acs.orgmcmaster.ca
A more contemporary method involves the intramolecular aza-Wittig reaction of 3-(2-acylphenyl)-2-azidoacrylates. thieme-connect.de This reaction proceeds under mild, neutral conditions. To obtain the target compound, one would start with an ethyl 2-azido-3-(2-acyl-6-bromophenyl)acrylate. The reaction with a phosphine, such as triethyl phosphite, generates an iminophosphorane intermediate which then undergoes cyclization to directly afford the this compound. thieme-connect.de
Table 2: Key Cyclization Reactions for Isoquinoline Synthesis
| Reaction Name | Precursor Type | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| Bischler-Napieralski | β-Arylethylamide | POCl₃, Toluene | Dihydroisoquinoline | acs.org |
| Pictet-Spengler | β-Arylethylamine, Aldehyde | Acid catalyst | Tetrahydroisoquinoline | numberanalytics.commcmaster.ca |
The ethyl ester group is a key feature of the target molecule. This functional group can be introduced at various stages of the synthesis. One common strategy is the esterification of the corresponding carboxylic acid, 5-bromoisoquinoline-3-carboxylic acid, as the final step. This reaction can be accomplished using several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. rug.nl
Alternatively, milder conditions can be employed using coupling agents. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orgsyn.orgorganic-chemistry.org This method is highly efficient and proceeds at room temperature, making it suitable for sensitive substrates. organic-chemistry.org
In a different synthetic sequence, the ester functionality can be incorporated into one of the early precursors and carried through the entire reaction sequence, as seen in the intramolecular aza-Wittig approach where an azidoacrylate ester is used as the starting material. thieme-connect.de
Advanced Synthetic Techniques and Sustainable Approaches
Modern synthetic chemistry has focused on developing more efficient, atom-economical, and sustainable methods for constructing complex molecules. For isoquinoline synthesis, this includes transition-metal-catalyzed reactions and the use of enabling technologies like microwave irradiation.
Palladium- and rhodium-catalyzed reactions have emerged as powerful tools for building heterocyclic rings through C-H activation and annulation. nih.govnih.govmdpi.com For example, Rh(III)-catalyzed annulation of benzamides with alkynes provides a direct route to isoquinolone derivatives, which can be further functionalized. nih.gov Similarly, palladium-catalyzed coupling and annulation strategies offer versatile pathways to substituted isoquinolines. organic-chemistry.orgyu.edu.jo These methods often proceed with high regioselectivity and functional group tolerance under relatively mild conditions.
Microwave-assisted organic synthesis has also been applied to accelerate traditional isoquinoline syntheses. Microwave heating can dramatically reduce reaction times for Bischler-Napieralski and Pictet-Spengler reactions, often leading to improved yields and cleaner reaction profiles compared to conventional heating. acs.orgmcmaster.caorganic-chemistry.org These advanced techniques represent the forefront of synthetic methodology, offering more sustainable and efficient routes to complex targets like this compound.
Reactivity of the Bromine Atom at the C-5 Position of the Isoquinoline Core
The bromine atom attached to the C-5 position of the isoquinoline ring serves as a versatile leaving group in numerous substitution and coupling reactions. Its reactivity is the cornerstone for the structural diversification of the this compound scaffold.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike more common nucleophilic substitutions (SN1 and SN2), the SNAr mechanism does not involve a backside attack, which is sterically hindered by the aromatic ring. wikipedia.orgchemistrysteps.com Instead, the reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org
The process begins with the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org For the reaction to be favorable, the aromatic ring must be activated by electron-withdrawing groups (EWGs), particularly at positions ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs stabilize the negative charge of the Meisenheimer complex through resonance. chemistrysteps.comlibretexts.org In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
Transition-metal catalysis, particularly using palladium and copper, has become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgorganic-chemistry.org The bromine atom at the C-5 position of this compound makes it an ideal substrate for a wide array of these powerful cross-coupling reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate. libretexts.org This reaction is one of the most widely used methods for the formation of C-C bonds, particularly for creating biaryl structures. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (assisted by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
While specific examples for this compound are not detailed in the provided sources, the reactivity of related bromo-substituted quinolines and isoquinolines is well-documented. For instance, 3-bromoquinoline has been successfully coupled with 3,5-dimethylisoxazole-4-boronic acid pinacol ester. nih.govresearchgate.net The optimization of such reactions often involves screening different palladium precatalysts, ligands, and bases to achieve high yields. nih.gov The conditions for these transformations are generally mild and tolerant of various functional groups. libretexts.org
Table 1: Example of Suzuki-Miyaura Coupling Conditions for a Bromoquinoline Substrate
| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos (Pd precatalyst with Xantphos ligand) | DBU | THF/water | 110 |
This table is based on data for a related bromo-heterocycle to illustrate typical reaction conditions. nih.govresearchgate.net
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed method for forming a C-C bond between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgresearchgate.net The reaction typically employs a palladium(0) catalyst, a base, and often a phosphine ligand. researchgate.net The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the substituted alkene product. researchgate.net
The C-5 bromine of the isoquinoline core is amenable to Heck coupling. Research has shown that 5-bromoisoquinoline can undergo the Mizoroki-Heck reaction with fluorous alkenes. hbku.edu.qanih.gov These reactions can be carried out without the need to exclude air or moisture, using catalysts like palladium(II) acetate, a phase-transfer catalyst such as tetra-n-butylammonium bromide, and a base like sodium acetate. hbku.edu.qanih.govrsc.org
Table 2: Example of Heck Reaction Conditions for 5-Bromoisoquinoline
| Aryl Bromide | Alkene | Catalyst | Additive | Base | Solvent | Temperature (°C) | Yield (%) |
| 5-Bromoisoquinoline | H₂C=CH(CF₂)₇CF₃ | Pd(OAc)₂ | n-Bu₄N⁺Br⁻ | NaOAc | DMF/THF | 120 | 81 |
Data extracted from studies on 5-bromoisoquinoline. hbku.edu.qanih.gov
Beyond the Suzuki and Heck reactions, the C-Br bond at the C-5 position can participate in various other palladium-catalyzed transformations.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is co-catalyzed by palladium and copper(I) and requires a base, typically an amine. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org Studies on dihaloquinolines, such as 2-bromo-4-iodo-quinoline, demonstrate that Sonogashira coupling occurs with high regioselectivity, with the acetylene adding to the more reactive C-I bond. libretexts.org This indicates that the C-Br bond would readily react in the absence of a more labile group.
Buchwald-Hartwig Amination: Although it forms a C-N bond rather than a C-C bond, the Buchwald-Hartwig amination is a critical palladium-catalyzed reaction for aryl halides. wikipedia.orglibretexts.org This cross-coupling reaction involves an aryl halide and a primary or secondary amine in the presence of a palladium catalyst and a strong base to form an arylamine. jk-sci.comacsgcipr.org The development of specialized, sterically hindered phosphine ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions. wikipedia.orgjk-sci.com The C-5 bromine on the isoquinoline scaffold would be a suitable electrophile for this transformation.
Copper-catalyzed cross-coupling reactions are historically significant and remain useful alternatives to palladium-based methods, especially for forming carbon-heteroatom bonds.
Ullmann Condensation/Goldberg Reaction: The Ullmann condensation is a classic copper-catalyzed reaction used to form biaryl ethers (C-O coupling) or other C-heteroatom bonds. organic-chemistry.org The related Goldberg reaction specifically refers to the copper-catalyzed N-arylation of amides. nih.gov These reactions traditionally required harsh conditions, such as high temperatures. organic-chemistry.org However, modern protocols often use ligands, such as diamines or phenanthrolines, which allow the reactions to proceed under milder conditions. nih.govrsc.org The C-5 bromine of this compound can be coupled with various nucleophiles like phenols, alcohols, or amines using a suitable copper catalyst (e.g., CuI) and a base. bohrium.comresearchgate.net While often superseded by the milder Buchwald-Hartwig amination for C-N coupling, copper-catalyzed methods remain a valuable tool in the synthetic chemist's arsenal. wikipedia.org
Transition-Metal-Catalyzed Cross-Coupling Reactions
Rhodium-Catalyzed C-H Activation Processes
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds. While direct studies on this compound are not extensively detailed, the principles of C-H activation on related isoquinoline and quinoline systems suggest plausible transformations. organic-chemistry.orgnih.govrsc.orgrsc.orgnih.govorganic-chemistry.org
The isoquinoline scaffold possesses several C-H bonds that could be targeted for activation. In many rhodium(III)-catalyzed reactions, a directing group is employed to achieve site-selectivity. nih.gov The ethyl carboxylate group at the C-3 position, particularly after hydrolysis to the corresponding carboxylic acid, could potentially serve as such a directing group. This would likely direct C-H activation to the adjacent C-4 position. The reaction typically involves the formation of a rhodacycle intermediate, which then reacts with a coupling partner, such as an alkene or alkyne, to form a new carbon-carbon bond. This strategy provides a redox-neutral and regioselective pathway to synthesize more complex isoquinoline derivatives. rsc.org
Grignard Reactions and Other Organometallic Transformations
The reactivity of this compound with organometallic reagents is twofold, centered on the ethyl ester and the carbon-bromine bond.
Reaction at the Ester Group: The ethyl ester at the C-3 position is a prime site for nucleophilic attack by Grignard reagents (R-MgX). This reaction typically proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form a ketone. A second equivalent of the Grignard reagent rapidly attacks the newly formed, more reactive ketone, yielding a tertiary alcohol upon acidic workup. youtube.com
Reaction at the C-Br Bond: The bromine atom at the C-5 position introduces another reactive handle for organometallic transformations. This site can undergo metal-halogen exchange, a fundamental reaction in organometallic chemistry. wikipedia.org Treatment with strong organometallic bases, such as n-butyllithium or tert-butyllithium, at low temperatures can replace the bromine atom with lithium. wikipedia.orgias.ac.in This generates a new organolithium species, 5-lithioisoquinoline-3-carboxylate, which can then act as a potent nucleophile, reacting with various electrophiles to introduce a wide range of substituents at the C-5 position. This method is crucial for preparing aryllithium compounds that may not be accessible through direct lithiation. ias.ac.in The exchange rates typically follow the trend of I > Br > Cl. wikipedia.org
Reactivity of the Ethyl Ester Moiety
The ethyl ester group is one of the most versatile functional groups on the molecule, susceptible to hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, isoquinoline-3-carboxylic acid, under either acidic or basic conditions. nih.gov Base-promoted hydrolysis, also known as saponification, is particularly common and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. The reaction is typically irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt.
Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.orgmdpi.com To ensure a high yield of the new ester, the alcohol reactant is usually used in a large excess to shift the reaction equilibrium forward. mdpi.com For example, reacting this compound with methanol under acidic conditions would yield Mthis compound.
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis (Saponification) | NaOH, H₂O/EtOH | 5-Bromoisoquinoline-3-carboxylic acid (sodium salt) |
| Transesterification | CH₃OH, H⁺ (cat.) | Mthis compound |
Reduction of the Ester Group
The ethyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. This selectivity is crucial for synthetic applications.
Reduction to Primary Alcohol: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are powerful enough to reduce esters to primary alcohols. masterorganicchemistry.comlibretexts.orgcommonorganicchemistry.com This reaction would convert this compound into (5-bromoisoquinolin-3-yl)methanol. While effective, LiAlH₄ can sometimes reduce aryl halides, although this reaction is generally less favorable than carbonyl reduction. masterorganicchemistry.comreddit.com
Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. youtube.comchemistrysteps.comorganic-chemistry.org The reaction must be carried out at low temperatures, typically -78 °C, to prevent the over-reduction of the initially formed aldehyde to the alcohol. chemistrysteps.comorganic-synthesis.com This method provides a pathway to synthesize 5-bromoisoquinoline-3-carbaldehyde. The chemoselective reduction of an ester in the presence of a bromo substituent has been demonstrated using DIBAL-H. rsc.org
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, then H₃O⁺ workup | (5-Bromoisoquinolin-3-yl)methanol |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene or THF, -78 °C | 5-Bromoisoquinoline-3-carbaldehyde |
Transformations Involving the Isoquinoline Nitrogen Atom
The lone pair of electrons on the sp²-hybridized nitrogen atom of the isoquinoline ring imparts basic and nucleophilic character, making it a key site for alkylation and acylation reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The isoquinoline nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, ethyl bromide) to form quaternary N-alkylisoquinolinium salts. google.com These reactions typically involve the direct attack of the nitrogen on the electrophilic carbon of the alkyl halide. Such transformations are fundamental in modifying the electronic properties of the heterocyclic ring and are often precursors for further synthetic manipulations. rsc.orgresearchgate.netacs.orgchemrxiv.org
N-Acylation: Similarly, the nitrogen atom can react with acylating agents such as acyl chlorides or anhydrides. This reaction forms N-acylisoquinolinium ions. These activated intermediates are highly susceptible to nucleophilic attack and are used in various transition metal-catalyzed cross-coupling reactions and other functionalization strategies. rsc.orgnih.govacs.orgthieme-connect.com For instance, N-acyliminium ions derived from isoquinolines can participate in nickel-catalyzed C-C bond formation with aryl boronic acids. rsc.org
Applications of Ethyl 5 Bromoisoquinoline 3 Carboxylate in Organic Synthesis
Role as a Key Building Block in Complex Heterocyclic Synthesis
The inherent reactivity of both the bromine atom and the ethyl carboxylate group makes this compound an ideal building block for elaborate heterocyclic structures. The bromine at the C-5 position acts as a handle for carbon-carbon and carbon-heteroatom bond formation, while the ester at C-3 can be readily transformed into a variety of other functional groups.
The primary utility of the bromo-substituent on the isoquinoline (B145761) ring is its participation in palladium-catalyzed cross-coupling reactions. orgsyn.org These reactions are foundational in modern organic synthesis for their efficiency and functional group tolerance. yu.edu.jo By employing reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, chemists can introduce a wide array of substituents at the 5-position, leading to a diverse library of isoquinoline derivatives. yu.edu.jowikipedia.org
The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This methodology provides an expedient route to 5-aryl or 5-vinyl isoquinolines, which are difficult to access through other means. Similarly, the Sonogashira coupling introduces alkyne functionalities, which are themselves versatile intermediates for further transformations.
The ethyl carboxylate group at the C-3 position offers another site for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or be used as a directing group. Alternatively, it can be reduced to a primary alcohol, providing a different set of synthetic possibilities. This dual functionality allows for a stepwise and controlled elaboration of the isoquinoline scaffold.
| Coupling Partner | Reaction Type | Product Structure (Illustrative) |
| Phenylboronic Acid | Suzuki | Ethyl 5-phenylisoquinoline-3-carboxylate |
| Phenylacetylene | Sonogashira | Ethyl 5-(phenylethynyl)isoquinoline-3-carboxylate |
| Styrene | Heck | Ethyl 5-styrylisoquinoline-3-carboxylate |
| Aniline | Buchwald-Hartwig | Ethyl 5-(phenylamino)isoquinoline-3-carboxylate |
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions utilizing the C-5 bromo position of Ethyl 5-bromoisoquinoline-3-carboxylate to generate diverse scaffolds.
Beyond simple substitution, this compound is a strategic precursor for the synthesis of larger, polycyclic aromatic and heterocyclic systems. nih.gov By carefully designing a sequence of reactions, chemists can build additional rings onto the isoquinoline framework.
A common strategy involves a cross-coupling reaction at the C-5 position to introduce a side chain containing a reactive group. For example, a Suzuki coupling could introduce a 2-formylphenyl group. Subsequent intramolecular reactions, such as a condensation or cyclization involving the newly introduced aldehyde and a functional group derived from the C-3 ester, can forge a new ring. This approach can lead to complex and rigid structures like pyrrolo[2,1-a]isoquinolines and other fused heterocyclic systems, which are present in a number of natural products and synthetic molecules with significant biological activity. nih.gov
Integration into Medicinal Chemistry Scaffolds via Synthetic Pathways
The isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast number of biologically active natural products and synthetic drugs. numberanalytics.comresearchgate.netnih.gov Compounds containing this core exhibit a wide range of therapeutic activities, including anticancer and neuroprotective properties. numberanalytics.comthieme-connect.de Brominated isoquinolines, in particular, are documented as key intermediates for synthesizing pharmaceutical compounds. google.com
This compound provides a direct entry point into novel isoquinoline-based drug candidates. The C-5 position can be functionalized to interact with specific biological targets, while the C-3 ester can be converted into functionalities like amides or carboxylic acids, which are common in drug molecules for improving properties such as solubility or for forming key hydrogen bonds with protein receptors. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of new isoquinoline series by modifying both ends of the molecule.
| Reagent/Condition | Modification | Resulting Functional Group | Relevance in Medicinal Chemistry |
| 1. LiOH, H₂O/THF2. Amine, Coupling Agent | Hydrolysis & Amidation | Carboxamide | Common pharmacophore, enhances binding via H-bonds |
| LiAlH₄, THF | Ester Reduction | Primary Alcohol | Precursor for ethers, esters; can act as H-bond donor |
| Hydrazine, EtOH | Hydrazinolysis | Acyl Hydrazide | Intermediate for synthesizing heterocycles (e.g., oxadiazoles) |
| Arylboronic Acid, Pd Catalyst | Suzuki Coupling | 5-Aryl Group | Introduces bulky groups to probe steric pockets in targets |
Table 2: Common synthetic modifications of this compound and their application in constructing medicinal chemistry scaffolds.
Potential Contributions to Materials Science Applications (e.g., organic electronics)
The unique electronic and photophysical properties of extended π-conjugated systems have made aromatic and heterocyclic compounds central to materials science, particularly in the field of organic electronics. numberanalytics.com Isoquinoline-based materials have shown potential for use in organic light-emitting diodes (OLEDs) and as electrochromic materials. numberanalytics.comresearchgate.net The twisted conformations often adopted by substituted isoquinolines can result in interesting photophysical properties, such as dual-state emission. rsc.org
This compound possesses the necessary chemical handles to be a valuable building block for such advanced materials. The bromine atom is an ideal site for polymerization or the extension of π-conjugation through iterative cross-coupling reactions. For example, a Yamamoto or Suzuki polycondensation could be used to create novel isoquinoline-containing conjugated polymers. Such polymers could exhibit interesting charge transport properties for applications in organic field-effect transistors (OFETs) or as active layers in organic photovoltaic (OPV) cells.
Furthermore, the ethyl carboxylate group provides a means to tune the physical properties of the resulting materials. It can enhance solubility, which is crucial for solution-based processing of organic electronic devices. The ester can also be modified post-polymerization to fine-tune the material's electronic properties or to anchor the molecules or polymers onto surfaces. This combination of a reactive site for π-system extension and a tunable functional group makes this compound a promising, though not yet widely explored, candidate for the design of next-generation organic electronic materials.
Structure Activity Relationship Sar Studies of Ethyl 5 Bromoisoquinoline 3 Carboxylate Derivatives
Rational Design Principles for Isoquinoline (B145761) Analogues
The rational design of isoquinoline analogues as potential therapeutic agents is often guided by the structural features of known bioactive molecules and an understanding of their target interactions. For isoquinoline-3-carboxylate derivatives, the design process frequently involves the strategic introduction of various substituents at different positions of the isoquinoline ring to enhance potency, selectivity, and pharmacokinetic properties. The isoquinoline nucleus is a recognized pharmacophore found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer and antimicrobial effects.
Key considerations in the rational design of analogues of Ethyl 5-bromoisoquinoline-3-carboxylate include:
Modification of the Carboxylate Group: The ethyl ester at the 3-position is a common starting point for modification. Conversion to other esters, amides, or hydrazides can significantly impact the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. These changes, in turn, influence how the molecule interacts with its biological target.
Introduction of Side Chains: Attaching various side chains, often containing amine or other functional groups, can enhance interactions with specific residues in the binding pockets of target proteins or facilitate interactions with DNA.
Influence of Substituent Modifications on Molecular Interactions and Biological Activity (in vitro mechanistic focus)
The biological activity of this compound derivatives is highly dependent on the nature and position of their substituents. In vitro studies on related isoquinoline and quinoline (B57606) compounds have provided a foundational understanding of these relationships.
The substitution pattern on the isoquinoline ring plays a critical role in determining the cytotoxic effects of these compounds against various cancer cell lines. For instance, in a series of 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives, the presence of methoxy (B1213986) substituents on the benzene (B151609) ring was found to be important for their antitumor activity. nih.govmdpi.comresearchgate.netrsc.org Similarly, the introduction of a ferrocene (B1249389) moiety significantly enhanced the antitumor properties of these compounds. nih.govmdpi.com
The following table summarizes the influence of different substituents on the in vitro anticancer activity of some quinoline-3-carboxylate derivatives against A549 and HT29 cancer cell lines.
| Compound | Substituent on Styryl Moiety | IC50 (μM) vs. A549 | IC50 (μM) vs. HT29 |
| 3h | 3,4,5-Trimethoxy | 1.53 | 1.50 |
| 3k | 3,4-Dimethoxy | 1.38 | 0.77 |
| 3t | Ferrocenyl | 2.36 | 0.97 |
| Cisplatin | - | 13.24 | 10.12 |
This data is based on 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and is intended to illustrate the principles of substituent effects on a related scaffold. nih.govmdpi.com
These findings suggest that modifications at various positions of the isoquinoline ring of this compound could similarly modulate its biological activity. For example, replacing the bromo group at the 5-position with different aryl or heteroaryl groups could lead to compounds with enhanced potency and selectivity.
Mechanistic Insights into In Vitro Biological Activity Derived from Structural Studies
Structural studies of isoquinoline derivatives have provided valuable insights into their mechanisms of action at the molecular and cellular levels. These compounds have been shown to exert their biological effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, as well as direct interactions with molecular targets like DNA and enzymes.
A significant body of research on isoquinoline and quinoline derivatives points to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, certain fangchinoline (B191232) derivatives, which contain an isoquinoline core, have been shown to induce G0/G1 cell cycle arrest and apoptosis in leukemia cell lines. scispace.com The induction of apoptosis is a key mechanism for the anticancer activity of many chemotherapeutic agents.
Studies on other related heterocyclic compounds have demonstrated that they can induce apoptosis through both intrinsic and extrinsic pathways. For instance, some derivatives have been found to cause an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. mdpi.com Furthermore, the activation of caspases, which are key executioners of apoptosis, is a common feature of these compounds. mdpi.com
Flow cytometry analysis of cancer cells treated with isoquinoline analogues often reveals an accumulation of cells in specific phases of the cell cycle, indicating cell cycle arrest. For example, some compounds have been shown to arrest the cell cycle at the G2/M phase. semanticscholar.org
The planar aromatic structure of the isoquinoline ring system makes it a suitable candidate for intercalation into DNA. DNA intercalation can disrupt DNA replication and transcription, leading to cell death. Several quinoline-based compounds have been shown to act as DNA intercalating agents. nih.gov
In addition to DNA, isoquinoline derivatives can also interact with and inhibit the activity of various enzymes that are crucial for cancer cell survival and proliferation. For example, thieno[3,2-c]isoquinoline (B8573100) derivatives have been identified as microtubule targeting agents that bind to the colchicine (B1669291) site of tubulin, leading to mitotic arrest. mdpi.com Pyrrolo[2,1-a]isoquinolines are another class of isoquinoline derivatives that have been shown to act as topoisomerase inhibitors. nih.gov
The following table provides examples of enzyme inhibition by isoquinoline and quinoline derivatives.
| Compound Class | Enzyme Target | Mechanism of Action |
| Thieno[3,2-c]isoquinolines | Tubulin | Binds to the colchicine site, leading to microtubule disruption and mitotic arrest. mdpi.com |
| Pyrrolo[2,1-a]isoquinolines | Topoisomerase | Inhibits the enzyme, leading to DNA damage and cell death. nih.gov |
| Quinoline-based analogs | DNA methyltransferases | Inhibit the enzyme through DNA intercalation. nih.gov |
The biological activity of this compound derivatives can also be influenced by their effects on other biochemical pathways and their metabolic transformations. For example, some isoquinoline derivatives have been shown to suppress signaling pathways that are critical for cancer cell growth and survival, such as the PI3K/AKT and MAPK signaling pathways. scispace.com
Metabolic transformations can either activate or deactivate these compounds. The ethyl ester group in this compound, for instance, can be hydrolyzed by esterases in the body to the corresponding carboxylic acid, which may have a different biological activity profile. Understanding these metabolic pathways is crucial for the development of derivatives with improved pharmacokinetic properties.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of ethyl 5-bromoisoquinoline-3-carboxylate is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, while the coupling constants (J) reveal information about the connectivity to neighboring protons.
Based on the analysis of the parent 5-bromoisoquinoline (B27571) structure and typical values for an ethyl ester group, the predicted ¹H NMR data are as follows:
Isoquinoline (B145761) Ring Protons: The protons on the isoquinoline core will appear in the aromatic region (typically δ 7.0-9.5 ppm). The proton at the C1 position is expected to be a singlet and significantly downfield due to the deshielding effect of the adjacent nitrogen atom. The proton at C4 is also anticipated to be a singlet. The protons on the bromo-substituted benzene (B151609) ring (H-6, H-7, and H-8) will exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. For instance, in the related compound 5-bromoisoquinoline, the proton signals are observed at δ 7.62 (t, 1H, J = 7.8 Hz), 7.91 (d, 1H, J = 6.0 Hz), 8.15 (d, 1H, J = 7.5 Hz), 8.19 (d, 1H, J = 8.2 Hz), 8.66 (d, 1H, J = 5.9 Hz), and 9.37 (s, 1H). orgsyn.org The presence of the electron-withdrawing ethyl carboxylate group at the C3 position will further influence the chemical shifts of the nearby protons.
Ethyl Ester Protons: The ethyl group will give rise to two distinct signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to resonate at a lower field (typically δ 4.0-4.5 ppm). The methyl protons will appear at a higher field (typically δ 1.2-1.5 ppm). The coupling between these two sets of protons results in the characteristic quartet and triplet pattern, with a coupling constant (J) of approximately 7 Hz.
Table 1. Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | ~9.4 | s | - |
| H-4 | ~8.5 | s | - |
| H-6 | ~8.2 | d | ~8.0 |
| H-7 | ~7.7 | t | ~7.9 |
| H-8 | ~8.0 | d | ~7.8 |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.
For this compound, the predicted ¹³C NMR spectrum would show signals for the nine carbons of the isoquinoline ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.
Isoquinoline Ring Carbons: The carbon atoms of the heterocyclic ring will resonate in the aromatic region (δ 120-160 ppm). The carbon directly bonded to the bromine atom (C-5) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbons adjacent to the nitrogen atom (C-1 and C-3) will be deshielded and appear at a lower field. In the parent 5-bromoisoquinoline, the carbon signals are observed at δ 118.5, 120.3, 127.9, 128.4, 129.3, 133.9, 134.3, 144.6, and 152.9 ppm. orgsyn.org
Ethyl Ester Carbons: The carbonyl carbon (-C=O) of the ester group will appear significantly downfield, typically in the range of δ 160-170 ppm. The methylene carbon (-CH₂-) of the ethyl group will resonate around δ 60-65 ppm, while the methyl carbon (-CH₃) will be found at a much higher field, around δ 14-15 ppm.
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~153 |
| C-3 | ~148 |
| C-4 | ~122 |
| C-4a | ~135 |
| C-5 | ~121 |
| C-6 | ~130 |
| C-7 | ~129 |
| C-8 | ~128 |
| C-8a | ~136 |
| C=O | ~165 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms, allowing for the definitive assignment of which proton is bonded to which carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the H-1 and H-4 protons and the carbonyl carbon of the ester group, confirming the position of the ethyl carboxylate substituent at C-3.
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the spin systems of the isoquinoline ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule.
ESI-MS is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
For this compound (molecular formula C₁₂H₁₀BrNO₂), the expected monoisotopic mass is approximately 278.99 g/mol . The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by two mass units (e.g., for the [M+H]⁺ ion, peaks would be observed at approximately m/z 280 and 282). High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, which can be used to confirm the elemental composition of the molecule.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. If this compound is sufficiently volatile, GC-MS can be used for its analysis.
In GC-MS, the sample is first separated based on its boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a higher-energy ionization method that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used for identification.
The expected fragmentation of this compound in EI-MS would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially the bromine atom. Analysis of these fragment ions can provide valuable structural information.
Table 3. Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 279/281 | Molecular ion |
| [M-C₂H₅O]⁺ | 234/236 | Loss of the ethoxy radical |
| [M-COOC₂H₅]⁺ | 206/208 | Loss of the ethyl carboxylate radical |
| [M-Br]⁺ | 200 | Loss of the bromine radical |
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to the vibrations of its specific functional groups. While the complete experimental spectrum for this exact molecule is not widely published, the expected peaks can be inferred from the analysis of its constituent parts: the 5-bromoisoquinoline core and the ethyl carboxylate group.
The spectrum is anticipated to be dominated by several key regions:
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the isoquinoline ring are expected to appear at wavenumbers above 3000 cm⁻¹. For the related compound, 5-bromoisoquinoline, a peak is observed at 3053 cm⁻¹. researchgate.net
Aliphatic C-H Stretching: The ethyl group's C-H bonds will exhibit asymmetric and symmetric stretching vibrations, typically in the 2900-3000 cm⁻¹ range.
Carbonyl (C=O) Stretching: The ester functional group is characterized by a strong and sharp absorption band due to the C=O bond stretching. For similar ethyl quinoline-3-carboxylate structures, this peak is typically observed in the region of 1715-1725 cm⁻¹.
Aromatic Ring Stretching: The C=C and C=N bond vibrations within the isoquinoline ring system will produce a series of sharp peaks in the fingerprint region, approximately between 1450 cm⁻¹ and 1620 cm⁻¹. In 5-bromoisoquinoline, characteristic peaks are noted at 1582, 1509, and 1484 cm⁻¹. researchgate.net
C-O Stretching: The C-O single bonds of the ester group will give rise to strong, distinct peaks, typically found in the 1100-1300 cm⁻¹ range.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | > 3000 | Medium-Weak |
| Aliphatic C-H (ethyl) | Stretching | 2900 - 3000 | Medium |
| Ester C=O | Stretching | ~1720 | Strong, Sharp |
| Aromatic C=C / C=N | Ring Stretching | 1450 - 1620 | Medium-Strong |
| Ester C-O | Stretching | 1100 - 1300 | Strong |
| C-Br | Stretching | 500 - 650 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is dictated by the electronic transitions within its aromatic isoquinoline system. The parent isoquinoline molecule exhibits a UV absorption profile similar to naphthalene, with characteristic absorption maxima (λmax) at approximately 217 nm, 266 nm, and 317 nm. docbrown.info
The introduction of substituents onto the isoquinoline ring modifies this absorption profile:
Ethyl Carboxylate Group (-COOEt): As a π-electron-withdrawing group, the ester at the 3-position extends the conjugation of the aromatic system. This extension typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands.
Bromo Group (-Br): The bromine atom at the 5-position acts as an auxochrome. Its lone pairs of electrons can interact with the π-system of the ring, which also generally results in a bathochromic shift and potentially an increase in absorption intensity (hyperchromic effect).
Therefore, the UV-Vis spectrum of this compound is predicted to show absorption bands at wavelengths longer than those of the unsubstituted isoquinoline. The primary absorption bands would likely be shifted into the near-UV region, reflecting the extended conjugated system of the molecule.
| Parent Compound | Reported λmax (nm) | Predicted Effect of Substituents on this compound |
| Isoquinoline | 217, 266, 317 docbrown.info | Bathochromic shift (to longer wavelengths) for all bands due to extended conjugation and auxochromic effects. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.
As of this writing, a specific crystal structure determination for this compound has not been detailed in the surveyed scientific literature. However, if such an analysis were performed, it would be expected to reveal several key structural features:
Planarity: The isoquinoline ring system is aromatic and therefore expected to be largely planar.
Conformation of the Ester Group: The orientation of the ethyl carboxylate group relative to the plane of the isoquinoline ring would be determined. This includes the dihedral angles that define its spatial arrangement, which can be influenced by steric hindrance and crystal packing forces.
Intermolecular Interactions: The analysis would elucidate any significant non-covalent interactions that stabilize the crystal lattice, such as π-π stacking between the aromatic rings of adjacent molecules, or halogen bonding involving the bromine atom. These interactions are crucial in dictating the material's bulk properties.
Unit Cell Parameters: The dimensions of the unit cell (the basic repeating unit of the crystal) would be precisely measured, defining the crystal system and space group to which the compound belongs.
This structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods, such as Density Functional Theory (DFT), provide insights that are often complementary to experimental data.
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. If Ethyl 5-bromoisoquinoline-3-carboxylate were being investigated as a potential therapeutic agent, docking simulations would be performed to predict its binding affinity and mode of interaction with a specific biological target. These simulations provide valuable information on intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.
Prediction of Reactivity, Regioselectivity, and Site-Selectivity
Building on the electronic structure analysis, computational models can predict how a molecule will react. By calculating parameters such as electrostatic potential maps and Fukui functions, the most likely sites for chemical reactions can be identified. For this compound, this would predict which atoms on the isoquinoline (B145761) ring or the ester group are most susceptible to attack, thus guiding synthetic efforts and explaining observed reaction outcomes.
Computational Studies on Molecular Interactions and SAR
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computationally, this involves analyzing a series of related molecules to build a predictive model. For this compound, a computational SAR study would involve creating virtual analogs (e.g., by changing the position or nature of the bromo-substituent) and calculating their properties and predicted biological activities. This approach helps in designing new molecules with enhanced potency or other desirable properties.
While the framework for these computational investigations is well-established, the specific data and detailed research findings for this compound are not available in the reviewed scientific literature. Further experimental and computational research is required to populate these areas of study for this specific compound.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes for Functionalization
The future development of Ethyl 5-bromoisoquinoline-3-carboxylate chemistry hinges on creating more efficient and versatile synthetic methodologies for its functionalization. While classical methods for isoquinoline (B145761) synthesis like Bischler-Napieralski and Pictet-Spengler reactions are foundational, modern chemistry demands more atom-economical and environmentally benign approaches. nih.govijpsjournal.comwikipedia.org Research should focus on late-stage functionalization, allowing for the diversification of the isoquinoline core after its initial synthesis.
Key areas for development include:
Transition-Metal-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an ideal handle for a variety of palladium, copper, or nickel-catalyzed cross-coupling reactions. yu.edu.jo Future work should aim to develop robust protocols for Suzuki, Buchwald-Hartwig amination, Sonogashira, and Stille couplings at this position. The challenge lies in achieving high yields and functional group tolerance, particularly given the presence of the electron-withdrawing ester group and the coordinating nitrogen atom within the isoquinoline ring system.
C-H Activation: Direct C-H activation and functionalization represent a frontier in synthetic chemistry. ijpsjournal.comacs.org Developing methods for the selective activation of C-H bonds at other positions on the isoquinoline ring (e.g., C1, C4, C8) would provide a powerful tool for creating novel derivatives without the need for pre-functionalized starting materials. Rhodium(III) and cobalt-catalyzed systems have shown promise for the synthesis of other isoquinolines and could be adapted for this scaffold. acs.orgorganic-chemistry.org
Modification of the Carboxylate Group: The ethyl carboxylate group at the C3 position is ripe for modification. Research into efficient, one-pot procedures to convert the ester into amides, hydrazides, or other functional groups would expand the accessible chemical space. Furthermore, developing catalytic methods for decarboxylative coupling would enable the introduction of new substituents at the C3 position.
| Functionalization Strategy | Target Position | Potential Reactions | Key Challenges |
| Cross-Coupling | C5 (Br) | Suzuki, Buchwald-Hartwig, Sonogashira, Stille | Catalyst optimization, functional group tolerance |
| C-H Activation | C1, C4, C8 | Rh(III), Co(III), Pd(II) catalysis | Regioselectivity, catalyst poisoning by nitrogen |
| Ester Modification | C3 (COOEt) | Amidation, reduction, hydrolysis, decarboxylation | Mild reaction conditions, chemoselectivity |
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
Beyond established functionalization methods, there is a substantial opportunity to uncover novel chemical transformations and reactivity patterns for this compound. The unique electronic nature of the isoquinoline ring, influenced by the nitrogen heteroatom and the bromo and carboxylate substituents, may enable currently undiscovered reactions. amerigoscientific.com
Future exploratory research could include:
Photoredox and Electrochemical Synthesis: Light-mediated and electrochemical methods offer alternative, often milder, conditions for chemical transformations. ijpsjournal.com Investigating the photoredox-catalyzed functionalization of the C-Br bond or C-H bonds could lead to novel reaction pathways not accessible through traditional thermal methods. researchgate.net
Cycloaddition Reactions: The isoquinoline core can participate in cycloaddition reactions. Exploring its reactivity with various dipoles or dienophiles could lead to the synthesis of complex, fused heterocyclic systems. mdpi.comresearchgate.net This could provide rapid access to structurally diverse molecules with potential biological activity.
N-Oxide Chemistry: Conversion of the isoquinoline nitrogen to an N-oxide dramatically alters the electronic properties and reactivity of the ring system. researchgate.net This modification can facilitate nucleophilic substitution at the C1 position and enable other unique transformations, opening a new dimension of chemical reactivity for the scaffold.
Expansion of Applications in Complex Molecule Synthesis and Materials Science
The structural features of this compound make it a promising building block for more elaborate molecular architectures and advanced materials. chemicalbook.com
Complex Molecule Synthesis: The isoquinoline scaffold is a "privileged structure" found in numerous biologically active natural products and pharmaceuticals. nih.govsemanticscholar.org this compound can serve as a key intermediate in the total synthesis of complex alkaloids or as a core for medicinal chemistry programs aimed at developing new therapeutic agents. nih.govorgsyn.org Its two distinct functionalization points allow for the convergent synthesis of highly decorated molecular targets.
Materials Science: Isoquinoline derivatives have been investigated for their applications in materials science, particularly in the field of optoelectronics as emitters in organic light-emitting diodes (OLEDs) and as components of conductive materials. amerigoscientific.comnumberanalytics.comnumberanalytics.com The bromo- and carboxylate- functionalities of this compound could be leveraged to incorporate it into polymers or metal-organic frameworks (MOFs). amerigoscientific.com This could lead to the development of new materials with tailored electronic, optical, or porous properties for use in sensors, catalysis, or gas storage. amerigoscientific.comnumberanalytics.com
| Application Area | Potential Role of the Compound | Key Structural Features Utilized |
| Medicinal Chemistry | Core scaffold for drug discovery | Isoquinoline nucleus, sites for diversification (C3, C5) |
| Natural Product Synthesis | Versatile intermediate | Pre-functionalized bicyclic system |
| Organic Electronics (OLEDs) | Emitter or charge transport material | Aromatic core, tunable electronics via substitution |
| Polymer Chemistry | Functional monomer | C5-Br for polymerization (e.g., Suzuki polycondensation) |
| Metal-Organic Frameworks | Organic linker/ligand | C3-carboxylate for metal coordination |
Deeper Mechanistic Understanding of Molecular Interactions and Structure-Activity Relationships
A fundamental understanding of how the structure of this compound and its derivatives relates to their function is crucial for rational design. Future research must focus on elucidating the mechanisms of their reactions and interactions at a molecular level.
Mechanistic Studies: Detailed kinetic and spectroscopic studies of the functionalization reactions are needed to optimize conditions and expand their scope. For instance, understanding the precise mechanism of a palladium-catalyzed coupling reaction can help in designing more efficient catalysts. researchgate.net
Structure-Activity Relationship (SAR): In a medicinal chemistry context, systematically modifying the scaffold at the C3 and C5 positions and evaluating the biological activity of the resulting analogues is essential. This would build a comprehensive SAR profile, guiding the design of compounds with improved potency and selectivity for specific biological targets. nih.gov
Biophysical Characterization: For derivatives designed as biological probes or drugs, techniques like X-ray crystallography of ligand-protein complexes, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide invaluable data on binding modes and thermodynamics, offering a deeper insight into the molecular interactions driving biological effects. drugbank.com
Computational Design and Prediction of Novel Isoquinoline Derivatives with Targeted Properties
Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. researchgate.netjstar-research.com Integrating computational approaches into the research workflow can save significant time and resources by prioritizing the most promising synthetic targets.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives. researchgate.net This can help rationalize observed reactivity and guide the design of new reactions.
Molecular Docking and Dynamics: For drug discovery applications, molecular docking can predict how designed compounds will bind to a target protein. researchgate.netnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time, providing a more dynamic picture of the binding event. researchgate.net
QSAR and Machine Learning: By building Quantitative Structure-Activity Relationship (QSAR) models from experimental data, it is possible to predict the properties (e.g., biological activity, toxicity) of virtual compounds. protoqsar.com Machine learning algorithms can further enhance these predictive models, enabling the screening of vast virtual libraries to identify candidates with desired characteristics. mdpi.com
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Reaction planning, property prediction | Electronic structure, reactivity indices, NMR/IR spectra |
| Molecular Docking | Virtual screening for drug discovery | Binding affinity, binding pose |
| Molecular Dynamics (MD) | Assessing ligand-protein stability | Conformational changes, interaction stability |
| QSAR / Machine Learning | Predicting properties of virtual libraries | Biological activity, ADMET properties |
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 5-bromoisoquinoline-3-carboxylate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves bromination of ethyl isoquinoline-3-carboxylate precursors. Key steps include:
Cyclization : Formation of the isoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions .
Bromination : Electrophilic aromatic substitution at the 5-position using brominating agents (e.g., NBS or Br₂ in controlled conditions) .
Esterification : Introduction of the ethyl ester group via nucleophilic acyl substitution.
- Characterization : Intermediates are purified via column chromatography and analyzed using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. For example:
- Data Collection : Monochromatic Cu Kα radiation (λ = 1.54184 Å) and ω-scans for high-resolution data .
- Refinement : SHELX programs (e.g., SHELXL) refine anisotropic displacement parameters and hydrogen bonding networks. Bond lengths and angles are compared to DFT-calculated values to validate geometry .
Q. What are the primary research applications of this compound?
- Answer : It serves as:
- A building block for synthesizing pharmacologically active compounds (e.g., kinase inhibitors or antimicrobial agents) .
- A probe in mechanistic studies of halogen-directed reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd for coupling reactions).
- Analysis : Response surface methodology (RSM) identifies optimal conditions. For example, higher yields are achieved at 80°C in DMF with 5 mol% Pd(OAc)₂ .
- Validation : Confirm reproducibility via triplicate runs and statistical analysis (e.g., ANOVA) .
Q. How to resolve conflicting biological activity data for derivatives of this compound?
- Methodological Answer :
Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., incubation time, solvent controls) .
Purity Verification : Re-analyze compounds via HPLC-MS to rule out impurities (>95% purity required) .
Mechanistic Follow-Up : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations to targets like COX-2 or EGFR .
Q. What crystallographic data discrepancies might arise, and how are they addressed?
- Methodological Answer : Common issues include:
- Disorder : Resolved by refining occupancy ratios in SHELXL .
- Thermal Motion : Anisotropic displacement parameters (ADPs) are adjusted to avoid over-interpretation of weak electron density .
- Hydrogen Bonding : Validate O-H···O/N interactions using Mercury software; compare with similar structures in the Cambridge Structural Database (CSD) .
Q. What methodological approaches are used to study the compound’s interaction with biological targets?
- Answer :
- In Vitro : Enzyme inhibition assays (e.g., fluorometric assays for kinase activity) .
- In Silico : Molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
- Structural Analysis : Co-crystallization with target proteins (e.g., PARP-1) to resolve binding modes .
Q. How does the bromine substituent influence regioselectivity in substitution reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
